synthesis of 5-aminothiazole-2-carboxylic acid hydrochloride
synthesis of 5-aminothiazole-2-carboxylic acid hydrochloride
An In-depth Technical Guide to the Synthesis of 5-Aminothiazole-2-Carboxylic Acid Hydrochloride
Abstract
The thiazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to a multitude of therapeutic agents. While the 2-amino-5-carboxylic acid isomer is widely explored, the 5-amino-2-carboxylic acid scaffold represents a structurally distinct building block with unique potential for drug discovery and development. This guide provides a comprehensive, technically detailed methodology for the . The proposed multi-step linear synthesis is designed for robustness and scalability, proceeding from a commercially available starting material through a series of well-established, high-yielding chemical transformations. Each step is elucidated with expert rationale, providing researchers and drug development professionals with a practical and scientifically rigorous pathway to this valuable heterocyclic compound.
Introduction and Strategic Overview
5-Aminothiazole-2-carboxylic acid is a heterocyclic compound of significant interest for the synthesis of novel molecular entities in pharmaceutical research. Its bifunctional nature, featuring a nucleophilic amino group at the C5 position and a carboxylic acid at C2, allows for diverse derivatization, making it an attractive scaffold for library synthesis and lead optimization.
This guide details a proposed synthetic route, structured to be logical and efficient. The strategy hinges on building the required functionality around a pre-existing thiazole core. Our retrosynthetic analysis identifies 5-nitrothiazole-2-carboxylic acid as a key penultimate precursor, which can be accessed from 2-bromo-5-nitrothiazole. This approach circumvents challenges associated with direct synthesis and allows for the use of standard, well-understood organic reactions.
The overall synthetic workflow is depicted below:
Figure 1: Proposed synthetic workflow for 5-aminothiazole-2-carboxylic acid hydrochloride.
Detailed Synthetic Protocols and Mechanistic Rationale
This section provides a step-by-step experimental protocol for the synthesis, accompanied by expert commentary on the underlying chemical principles and justification for the chosen conditions.
Step 1: Electrophilic Nitration of 2-Bromothiazole
The synthesis commences with the regioselective nitration of commercially available 2-bromothiazole. The thiazole ring is an electron-rich heterocycle, but it is susceptible to deactivation under strongly acidic conditions due to protonation of the ring nitrogen. The C5 position is the most nucleophilic and sterically accessible site for electrophilic substitution.
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Reaction Scheme: (Self-generated image of the reaction)
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Protocol:
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To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid (H₂SO₄, 3.0 equiv.), add 2-bromothiazole (1.0 equiv.) dropwise, ensuring the temperature does not exceed 10 °C.
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Once the addition is complete, add fuming nitric acid (HNO₃, 1.2 equiv.) dropwise to the solution, maintaining the internal temperature below 10 °C.
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After the addition of nitric acid, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The precipitated solid, 2-bromo-5-nitrothiazole, is collected by vacuum filtration.
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Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).
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Dry the product under vacuum to yield 2-bromo-5-nitrothiazole.
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Scientific Rationale: The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the moderate reactivity of the thiazole ring. Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion. The reaction is performed at low temperatures to control the exothermic nitration process and minimize the formation of side products.
Step 2: Nucleophilic Aromatic Substitution: Synthesis of 5-Nitrothiazole-2-carbonitrile
This step involves a Rosenmund-von Braun reaction, where the bromine atom at the C2 position is displaced by a cyanide group. The electron-withdrawing nitro group at C5 activates the C2 position for nucleophilic attack.
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Reaction Scheme: (Self-generated image of the reaction)
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Protocol:
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In a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 2-bromo-5-nitrothiazole (1.0 equiv.), copper(I) cyanide (CuCN, 1.5 equiv.), and a high-boiling polar aprotic solvent such as DMF or NMP.
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Heat the mixture to 140-160 °C and maintain it at this temperature for 8-12 hours.
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Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
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After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride (FeCl₃) and hydrochloric acid (HCl) to decompose the copper cyanide complex.
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Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 5-nitrothiazole-2-carbonitrile.
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Scientific Rationale: Copper(I) cyanide is used as the cyanide source. The copper facilitates the nucleophilic substitution, which might otherwise be difficult on a heterocyclic ring. The high temperature is necessary to drive the reaction to completion. The workup with FeCl₃ is crucial for breaking down the stable copper-cyanide complexes formed during the reaction, allowing for the isolation of the organic product.
Step 3: Acid-Catalyzed Hydrolysis to 5-Nitrothiazole-2-carboxylic acid
The nitrile group is now hydrolyzed to a carboxylic acid under strong acidic conditions. This is a classic and reliable transformation in organic synthesis.[1][2]
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Reaction Scheme: (Self-generated image of the reaction)
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Protocol:
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Suspend 5-nitrothiazole-2-carbonitrile (1.0 equiv.) in a mixture of concentrated hydrochloric acid (e.g., 6M HCl) and water.
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Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. The hydrolysis proceeds in two stages: first to an amide, then to the carboxylic acid.[1]
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Monitor the reaction by TLC, looking for the disappearance of the starting nitrile and the intermediate amide.
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Upon completion, cool the reaction mixture in an ice bath.
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The product, 5-nitrothiazole-2-carboxylic acid, should precipitate from the acidic solution.
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Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
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Scientific Rationale: The acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water.[2] The resulting imidic acid tautomerizes to an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium ion under the reaction conditions. Refluxing is required to provide the necessary activation energy for both stages of the hydrolysis.
Step 4 & 5: Nitro Group Reduction and Hydrochloride Salt Formation
The final key transformation is the reduction of the nitro group to an amine. Using a reducing agent like tin(II) chloride in hydrochloric acid is highly effective and advantageous, as it performs the reduction and forms the desired hydrochloride salt in a single pot.
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Reaction Scheme: (Self-generated image of the reaction)
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Protocol:
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To a stirred solution of concentrated hydrochloric acid, add 5-nitrothiazole-2-carboxylic acid (1.0 equiv.).
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Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equiv.) in concentrated HCl portion-wise, controlling any exotherm with an ice bath.
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After the addition is complete, heat the reaction mixture to 60-70 °C for 2-4 hours.
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Monitor the reduction by TLC until the starting material is fully consumed.
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Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
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Filter the resulting solid and wash with a minimal amount of cold water.
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To remove tin salts, the crude product can be triturated with a suitable solvent or recrystallized. A common method is to dissolve the crude product in water, bubble H₂S gas to precipitate tin sulfides (use extreme caution in a fume hood), filter, and then evaporate the filtrate to recover the pure hydrochloride salt. Alternatively, recrystallization from an ethanol/water mixture may be effective.
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Dry the final white to off-white solid under vacuum to yield 5-aminothiazole-2-carboxylic acid hydrochloride.
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Scientific Rationale: Tin(II) chloride is a classic reagent for the reduction of aryl nitro groups in the presence of acid. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group. The acidic medium (HCl) is essential for the reaction and conveniently protonates the newly formed amino group, yielding the stable hydrochloride salt directly.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be verified using standard analytical techniques.
| Step | Product | Typical Analytical Methods |
| 1 | 2-Bromo-5-nitrothiazole | ¹H NMR, ¹³C NMR, MS, m.p. |
| 2 | 5-Nitrothiazole-2-carbonitrile | ¹H NMR, ¹³C NMR, MS, IR (C≡N stretch) |
| 3 | 5-Nitrothiazole-2-carboxylic acid | ¹H NMR, ¹³C NMR, MS, IR (O-H, C=O stretch) |
| 4/5 | 5-Aminothiazole-2-carboxylic acid hydrochloride | ¹H NMR, ¹³C NMR, MS, Elemental Analysis, HPLC (purity) |
Safety and Handling Precautions
All synthetic procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
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Thiourea and its derivatives: Thiourea is a suspected carcinogen and should be handled with extreme care.[1][3] Avoid inhalation of dust and skin contact.
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Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care, and always add acid to water (or other solutions) slowly and with cooling.
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Cyanides: Copper(I) cyanide is highly toxic if ingested, inhaled, or absorbed through the skin.[4] All manipulations should be done in a fume hood. Quenching the reaction or any cyanide-containing waste with an oxidizing agent like bleach before disposal is critical.
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Strong Acids and Bases: Concentrated hydrochloric acid is corrosive and volatile. Handle with appropriate care.
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Tin Compounds and H₂S: Tin salts can be toxic. Hydrogen sulfide (H₂S) gas is extremely toxic and flammable; any procedure involving it must be performed in a certified and tested fume hood.
References
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides.
- Chen, B., Guo, S., Guo, X., Zhang, G., & Yu, Y. (2015). Palladium(II) Acetate-Catalyzed and Iron(III)
- Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Helal, M. H. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Der Pharma Chemica, 8(20), 149-157.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- NJ.gov. (2002). Hazard Summary: Thiourea.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives.
- Redox. (2022). Safety Data Sheet: Thiourea.
- RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(33), 20495-20513.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea.
- Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
- Chemguide. (n.d.). Hydrolysing Nitriles.
